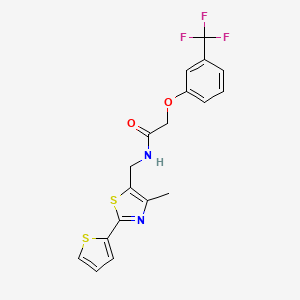
N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)-2-(3-(trifluoromethyl)phenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)-2-(3-(trifluoromethyl)phenoxy)acetamide is a useful research compound. Its molecular formula is C18H15F3N2O2S2 and its molecular weight is 412.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)-2-(3-(trifluoromethyl)phenoxy)acetamide is a synthetic compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
The compound has the following chemical characteristics:
- Molecular Formula : C16H14F3N3O2S
- Molecular Weight : 372.5 g/mol
- CAS Number : 1396573-81-1
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer activity. The following findings summarize its effects:
-
Cell Line Studies :
- The compound demonstrated cytotoxic effects against various cancer cell lines, including MCF7 breast cancer cells, with an IC50 value of approximately 25.72 ± 3.95 μM, indicating effective apoptosis induction .
- Flow cytometry analysis confirmed that the compound accelerates apoptosis in a dose-dependent manner.
- In Vivo Studies :
- Mechanism of Action :
Case Studies
Several case studies have highlighted the efficacy of this compound:
- Study on MCF7 Cells :
- Tumor Xenograft Models :
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications to the thiophene and thiazole moieties have been shown to enhance its anticancer properties:
| Modification | Effect on Activity |
|---|---|
| Addition of trifluoromethyl group | Increased lipophilicity and cellular uptake |
| Variations in acetamide substituents | Altered binding affinity to target proteins |
Propiedades
IUPAC Name |
N-[(4-methyl-2-thiophen-2-yl-1,3-thiazol-5-yl)methyl]-2-[3-(trifluoromethyl)phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F3N2O2S2/c1-11-15(27-17(23-11)14-6-3-7-26-14)9-22-16(24)10-25-13-5-2-4-12(8-13)18(19,20)21/h2-8H,9-10H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLFYQJRBQUYYKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CS2)CNC(=O)COC3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F3N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














